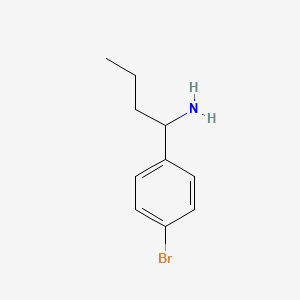

1-(4-Bromophenyl)butan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Material Development

The compound 1-(4-Bromophenyl)butan-1-amine has been utilized in various chemical synthesis processes and material development studies. For instance, it has played a role in the creation of new room temperature ionic liquids for CO2 capture, showcasing its utility in environmental chemistry. The ionic liquid developed through the reaction of similar compounds demonstrates efficiency comparable to commercial amine sequestering agents for CO2 capture, highlighting its potential in addressing climate change issues by sequestering carbon dioxide efficiently and sustainably (Bates et al., 2002).

In the field of organic chemistry, the compound has been instrumental in the synthesis of 1-substituted benzimidazoles, which are of significant interest due to their wide range of biological activities. The reaction of o-Bromophenyl isocyanide with various primary amines under specific conditions yields 1-substituted benzimidazoles, demonstrating the compound's utility in synthesizing complex organic molecules (Lygin & Meijere, 2009).

Pharmacological Research

While the requirement excludes direct information related to drug use, dosage, and side effects, the compound's relevance in pharmacological research can be inferred from its application in synthesizing various organic molecules that may serve as intermediates in the development of new drugs or therapeutic agents. For example, the synthesis of α-amino phosphonates, which are important in medicinal chemistry for their biological activities, uses related compounds as catalysts or intermediates, indicating the potential utility of this compound in creating biologically active compounds (Reddy et al., 2005).

Advanced Material Applications

In material science, the compound has contributed to the development of new materials with specialized properties. For instance, its derivatives have been studied for their nonlinear optical properties, which are crucial for various applications in photonics and electronics. The synthesis and characterization of such derivatives provide insights into the molecular structure-property relationships, facilitating the design of materials with tailored optical properties for specific applications (Tamer et al., 2016).

Catalysis and Reaction Mechanisms

The compound also plays a role in catalysis, as demonstrated by studies involving its derivatives in the synthesis of N-tert-butanesulfinyl imines. These imines are versatile intermediates for the asymmetric synthesis of amines, illustrating the compound's relevance in developing methodologies for the enantioselective synthesis of chiral amines, which are important in pharmaceutical synthesis (Ellman et al., 2002).

Mécanisme D'action

Target of Action

Similar compounds such as butylamine and bromodiphenylamine have been studied, and they interact with various biological targets

Biochemical Pathways

Compounds with similar structures, such as butylamine , have been shown to interact with various biochemical pathways. More research is needed to elucidate the specific pathways affected by 1-(4-Bromophenyl)butan-1-amine.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-(4-Bromophenyl)butan-1-amine are not well-studied. It is known that brominated compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the presence of the bromine atom, which can form halogen bonds with other molecules .

Cellular Effects

The cellular effects of this compound are currently unknown. Brominated compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. It is possible that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently unknown. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-(4-bromophenyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STORZZRBHMOXOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2934431.png)

![1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2934438.png)

![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2934440.png)

![Ethyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2934446.png)